molecular formula C10H10Br2N2 B2402031 5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide CAS No. 2416235-31-7

5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide

Cat. No. B2402031
M. Wt: 318.012
InChI Key: GQHMLUCGVIBIQG-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . The bromomethylphenyl group suggests the presence of a phenyl ring attached to the pyrazole ring via a bromomethyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via cyclodehydration of unsymmetrical N,N’-diacylhydrazines . Bromine-containing oxadiazoles can be substituted with diisopropyl iminodiacetate, yielding corresponding ester derivatives, which can be subsequently hydrolyzed .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemistry . These techniques can provide insights into the molecular and supramolecular structures and associations of similar compounds .

Scientific Research Applications

Brominated Trihalomethylenones as Precursors

5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide and similar compounds have been explored as versatile precursors in the synthesis of various pyrazole derivatives. One study demonstrated their use in creating 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, which have potential applications in pharmaceutical and agrochemical industries. The methodology was straightforward and yielded products in moderate to good quantities (Martins et al., 2013).

Antiproliferative Potential

Research has also been conducted on 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, synthesized with complementary regioselectivity. These compounds, including those with bromophenyl groups similar to 5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide, showed significant cytotoxic effects against breast cancer and leukemic cells, demonstrating their potential as antiproliferative agents (Ananda et al., 2017).

Structural and Tautomerism Studies

The structure and tautomerism of 4-bromo substituted 1H-pyrazoles have been a subject of study, with research focusing on the behavior of these compounds in the solid state and in solution. Such studies are crucial in understanding the chemical properties and potential reactivity of these compounds, which can be essential for their application in various scientific fields (Trofimenko et al., 2007).

Catalysis in Synthesis

A robust protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles, including those similar to 5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide, has been developed. This methodology addresses the challenge of poor reactivity at the C-3 position and has been shown to be crucial for the synthesis of Nigellidine hydrobromide and other heterocycles related to pesticides and drug molecules (Ye et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound indicates that it may cause severe skin burns, eye damage, and respiratory irritation .

properties

IUPAC Name

5-[3-(bromomethyl)phenyl]-1H-pyrazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2.BrH/c11-7-8-2-1-3-9(6-8)10-4-5-12-13-10;/h1-6H,7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYGJILXYSOZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NN2)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide

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